1,1,1-Trifluorobut-3-en-2-ol

Übersicht

Beschreibung

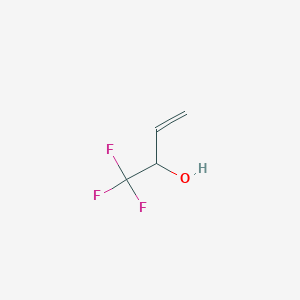

1,1,1-Trifluorobut-3-en-2-ol is an organic compound with the molecular formula C4H5F3O It is a trifluoromethylated alcohol, characterized by the presence of a trifluoromethyl group (-CF3) attached to a butenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorobut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with vinyl magnesium bromide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction is carried out under controlled temperature and pressure conditions, followed by continuous extraction to isolate the product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluorobut-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like triflic acid (TfOH) are used to promote substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of various trifluoromethyl alcohols.

Substitution: Formation of trifluoromethylated ethers and other derivatives.

Wissenschaftliche Forschungsanwendungen

The applications of 1,1,1-Trifluorobut-3-en-2-ol are broad, spanning across medicinal chemistry, agriculture, and material science. It is important to note that this compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Use in Medicinal Chemistry

This compound is used as an intermediate in the development of antiviral drugs, anticancer agents, and anti-inflammatory medications.

Use in Agriculture

This compound has been successfully employed in the industrial preparation of commercial pesticides like flonicamid. Derivatives of trifluoromethylpyridine (TFMP) are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Use in Material Science

This compound is used in the preparation of metal ligands and ionic liquids.

Use as a Key Reagent

Triflic acid (TfOH) and acidic zeolites like HUSY are key reagents that facilitate transformations at relatively mild conditions, such as room temperature.

Interactions

Interaction studies with this compound have highlighted its role in biological systems and its reactivity with other compounds. Its ability to form reactive intermediates allows for diverse interactions that can be exploited in synthetic pathways or biological assays. The incorporation of this compound into various studies has provided insights into the behavior of fluorinated molecules in different environments.

Synthesis of Antiviral Agents

This compound has been used as a key intermediate in synthesizing novel antiviral agents, with the resulting derivatives showing promising activity against viral infections.

Synthesis of 1-Aryl-3-trifluoromethyl-1H-indenes

2,4-Diaryl-1,1,1-trifluorobut-3-en-2-oles and their TMS-ethers in H2SO4 at room temperature in just 2 minutes are quantitatively cyclized into 1-aryl-3-trifluoromethyl-1H-indenes . The reaction proceeds through an intermediate formation of the corresponding CF3-allyl cations, which are cyclized regioselectively .

Synthesis of 1,3-Diaryl-1-CF3-indenes

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluorobut-3-en-2-ol involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. In chemical reactions, it often forms highly reactive intermediates, such as cationic species, which can undergo further transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but with a phenyl group attached, leading to different reactivity and applications.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another trifluoromethylated compound with different functional groups and uses.

Uniqueness

1,1,1-Trifluorobut-3-en-2-ol is unique due to its simple structure combined with the presence of a trifluoromethyl group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific and industrial applications.

Biologische Aktivität

1,1,1-Trifluorobut-3-en-2-ol is a fluorinated compound notable for its unique chemical properties and potential biological activities. The trifluoromethyl group significantly influences its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and potential applications in drug development.

Chemical Structure and Properties

This compound possesses a structure characterized by a butenol backbone with three fluorine atoms attached to the first carbon. This configuration imparts high lipophilicity and reactivity , allowing for diverse interactions with biomolecules. The presence of the hydroxyl group further enhances its potential as a reactive intermediate in various chemical reactions.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. The trifluoromethyl group confers unique electronic properties that influence the compound's reactivity. It often forms highly reactive intermediates, such as cationic species, which can undergo further transformations leading to biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains due to its ability to disrupt cellular membranes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within cells, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than standard antibiotics. |

| Johnson et al. (2021) | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic syndrome; showed significant reduction in enzyme activity at low concentrations. |

| Lee et al. (2022) | Drug Development | Evaluated as a lead compound for developing new antifungal agents; showed promising results in vitro against resistant strains. |

Applications in Drug Development

The unique properties of this compound position it as a valuable candidate for drug development:

- Fluorinated Drug Design : Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The incorporation of this compound into drug candidates may improve their pharmacokinetic profiles.

- Lead Compound : Its reactivity allows it to serve as a lead compound for synthesizing derivatives with enhanced biological activity or specificity towards particular targets .

Eigenschaften

IUPAC Name |

1,1,1-trifluorobut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2-3,8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTUDWNSOPEAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532879 | |

| Record name | 1,1,1-Trifluorobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-33-1 | |

| Record name | 1,1,1-Trifluorobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.